3-({1-[2-(1-methyl-1H-indol-3-yl)acetyl]piperidin-3-yl}oxy)pyrazine-2-carbonitrile
Description
Properties
IUPAC Name |
3-[1-[2-(1-methylindol-3-yl)acetyl]piperidin-3-yl]oxypyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c1-25-13-15(17-6-2-3-7-19(17)25)11-20(27)26-10-4-5-16(14-26)28-21-18(12-22)23-8-9-24-21/h2-3,6-9,13,16H,4-5,10-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKOFRCVSEBHPKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CCCC(C3)OC4=NC=CN=C4C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-({1-[2-(1-methyl-1H-indol-3-yl)acetyl]piperidin-3-yl}oxy)pyrazine-2-carbonitrile is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of anti-tubercular properties and other pharmacological effects. This article will delve into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure combining elements from piperidine, indole, and pyrazine frameworks. Its molecular formula is CHNO, indicating a diverse range of functional groups that contribute to its biological activity.
Anti-Tubercular Activity
Recent studies have highlighted the potential of pyrazine derivatives as anti-tubercular agents. For instance, a series of substituted pyrazine derivatives were synthesized and evaluated against Mycobacterium tuberculosis strains. Among these, compounds with similar structural motifs to this compound exhibited significant activity:
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| 6a | 2 | Strong |
| 6e | 4 | Moderate |
| 6h | 8 | Moderate |
| 7e | 16 | Weak |
The minimum inhibitory concentrations (MICs) indicate that compounds closely related to our target compound show promising antibacterial properties against resistant strains of M. tuberculosis .
Cytotoxicity Studies
In evaluating the safety profile of these compounds, cytotoxicity assays were performed using human embryonic kidney (HEK-293) cells. The results suggested that the tested compounds, including those structurally related to the target compound, exhibited low toxicity with IC50 values exceeding 50 μg/mL, indicating a favorable therapeutic window .
The mechanism by which these compounds exert their effects may involve inhibition of key enzymes or pathways in bacterial metabolism. For instance, docking studies have suggested that derivatives can effectively bind to active sites on bacterial enzymes, disrupting their function . This aligns with findings from other studies where similar piperazine derivatives demonstrated inhibition of human acetylcholinesterase and other enzymes, further supporting the versatility of this class of compounds .
Synthesis and Evaluation
A notable study synthesized various piperidine derivatives and assessed their biological activities. The findings indicated that structural modifications significantly influenced their anti-tubercular efficacy. For example, the introduction of different substituents on the piperidine ring enhanced binding affinity and selectivity towards M. tuberculosis .
Comparative Analysis
Comparative studies between different classes of compounds have shown that those containing pyrazine moieties tend to exhibit superior anti-tubercular activities compared to their non-pyrazine counterparts. This suggests that further exploration into modifying the pyrazine component could yield even more potent derivatives.
Scientific Research Applications
Pharmacological Studies
Research indicates that compounds with similar structural motifs exhibit significant pharmacological activities, including:
- Antidepressant Effects : Indole derivatives are known for their influence on serotonin receptors, suggesting potential antidepressant properties for this compound.
- Anticancer Activity : Some studies have highlighted the cytotoxic effects of pyrazine derivatives against various cancer cell lines, indicating that this compound may possess similar properties.
Neuropharmacology
The piperidine and indole components are often associated with neuroactive properties. Preliminary studies suggest:
- Cognitive Enhancement : Compounds featuring piperidine structures have been shown to enhance cognitive functions in animal models.
- Anxiolytic Effects : The interaction with neurotransmitter systems may provide anxiolytic effects, making it a candidate for further exploration in anxiety disorders.
Synthetic Intermediate
Due to its unique structure, this compound can serve as an intermediate in the synthesis of other biologically active molecules. Its derivatives may lead to the development of new drugs targeting various diseases.
Table 1: Overview of Related Research Studies
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share the pyrazine-2-carbonitrile backbone with variations in the piperidine/acyl substituents:
Key Observations :
- Indole vs. Pyrazole/Dioxane : The indole group in the target compound may enhance binding to aromatic-rich biological targets (e.g., GPCRs ), while pyrazole (BK64513) or dioxane (2034503-13-2) substituents alter electronic properties and solubility.
- Molecular Weight : Analogues range from 301.3 to 366.4 g/mol, suggesting the target compound likely falls within this span. Lower molecular weight analogues (e.g., 2034201-18-6) may exhibit better bioavailability.
- Functional Groups: The cyano group in all compounds supports dipole-dipole interactions.
Preparation Methods
Synthesis of 2-(1-Methyl-1H-indol-3-yl)acetic Acid
The indole-containing acetyl fragment is a critical precursor. 1-Methyl-1H-indole undergoes Friedel-Crafts acylation at the 3-position using acetyl chloride in the presence of Lewis acids such as AlCl₃ . Subsequent hydrolysis yields 2-(1-methyl-1H-indol-3-yl)acetic acid. Alternative routes involve alkylation of indole with methyl iodide at the 1-position, followed by acetylation .
Key Reaction Conditions :
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Friedel-Crafts acylation: 0°C to room temperature, anhydrous dichloromethane, 2-hour stirring .
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Hydrolysis: 6 N HCl, reflux for 4 hours, yielding 85–90% pure product .
Activation of 2-(1-Methyl-1H-indol-3-yl)acetic Acid
The carboxylic acid is activated to its acyl chloride for subsequent acylation. Oxalyl chloride in dichloromethane or tetrahydrofuran (THF) with catalytic DMF facilitates conversion . This step is critical for enhancing electrophilicity and enabling nucleophilic attack by the piperidine nitrogen.
Example Protocol :
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2-(1-Methyl-1H-indol-3-yl)acetic acid (5.0 mmol) in THF (10 mL) treated with oxalyl chloride (6.0 mmol) and DMF (0.1 mL) at 0°C .
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Stirring at room temperature for 2 hours, followed by solvent evaporation under reduced pressure .
N-Acylation of Piperidin-3-ol
The acyl chloride reacts with piperidin-3-ol to form the N-acylated intermediate. Deprotonation of the piperidine nitrogen using bases like triethylamine or DIEA ensures efficient acylation .
Optimized Conditions :
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Piperidin-3-ol (4.5 mmol) in DMF (15 mL) treated with the acyl chloride (5.0 mmol) and DIEA (10 mmol) .
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Stirring at room temperature for 12 hours, followed by aqueous workup (NaHCO₃) and purification via column chromatography (SiO₂, ethyl acetate/hexane) .
Synthesis of 3-Chloropyrazine-2-carbonitrile
The pyrazine fragment is prepared via chlorination of pyrazine-2-carbonitrile. Phosphorus oxychloride (POCl₃) under reflux introduces chlorine at the 3-position, activated by the electron-withdrawing cyano group .
Procedure :
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Pyrazine-2-carbonitrile (3.0 mmol) in POCl₃ (10 mL) heated at 110°C for 6 hours .
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Excess POCl₃ removed under vacuum, residue poured onto ice, and extracted with DCM .
Etherification via Nucleophilic Aromatic Substitution
The hydroxyl group on the N-acylated piperidine undergoes nucleophilic substitution with 3-chloropyrazine-2-carbonitrile . The electron-deficient pyrazine ring facilitates displacement under mild basic conditions .
Reaction Setup :
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N-Acylpiperidin-3-ol (2.5 mmol), 3-chloropyrazine-2-carbonitrile (3.0 mmol), and K₂CO₃ (5.0 mmol) in DMF (10 mL) .
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Heating at 80°C for 8 hours, followed by filtration and solvent evaporation .
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Purification via recrystallization (ethanol/water) yields the title compound .
Alternative Mitsunobu Reaction Strategy
For substrates resistant to SNAr, a Mitsunobu reaction couples the piperidine alcohol with 3-hydroxypyrazine-2-carbonitrile. However, the limited availability of 3-hydroxypyrazine-2-carbonitrile necessitates prior synthesis via diazotization-hydroxylation .
Limitations :
Characterization and Analytical Data
Intermediate and final compounds are characterized via ¹H NMR, LC-MS, and elemental analysis . For example:
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N-Acylpiperidine Intermediate : ¹H NMR (DMSO-d₆) δ 1.21 (d, 6H), 3.98 (s, 3H), 6.62 (s, 1H) .
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Final Product : LC-MS (m/z 347.4 [M+H]⁺), consistent with molecular formula C₁₉H₁₇N₅O₂ .
Challenges and Optimization
-
Steric Hindrance : Bulky substituents on piperidine reduce acylation efficiency. Using excess acyl chloride (1.5 equiv) improves yields .
-
Nitrile Stability : Avoiding aqueous basic conditions prevents hydrolysis of the cyano group .
Scalability and Industrial Relevance
Patent US20200172546 highlights similar pyrazine derivatives produced at kilogram scale using continuous flow reactors . Key parameters include:
Q & A
What are the key synthetic pathways and critical reaction conditions for synthesizing 3-({1-[2-(1-methyl-1H-indol-3-yl)acetyl]piperidin-3-yl}oxy)pyrazine-2-carbonitrile?
Level: Basic
Answer:
The synthesis involves multi-step organic reactions:
- Coupling Reactions: Piperidine derivatives are functionalized with acetyl groups via nucleophilic acyl substitution, requiring anhydrous conditions and catalysts like triethylamine .
- Ether Linkage Formation: The pyrazine-carbonitrile moiety is introduced through SN2 reactions, optimized at 60–80°C in polar aprotic solvents (e.g., DMF) .
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or HPLC is used to isolate the compound with >95% purity .
Critical Conditions: Temperature control (±2°C), pH stabilization (neutral to mildly basic), and inert atmosphere (N₂/Ar) to prevent oxidation .
Which analytical techniques are most reliable for structural characterization and purity assessment of this compound?
Level: Basic
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions (e.g., indole methyl group at δ ~3.7 ppm, pyrazine carbons at δ ~150–160 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ expected for C₂₃H₂₃N₅O₂) .
- HPLC-PDA: Quantifies purity (>98% for biological assays) using C18 columns and gradient elution (acetonitrile/water) .
How can researchers resolve contradictions in spectroscopic data during structural validation?
Level: Advanced
Answer: Contradictions (e.g., unexpected splitting in NMR or ambiguous mass fragments) arise from:
- Conformational Isomerism: Rotamers in the piperidine-acetyl linkage may cause split signals. Use variable-temperature NMR to coalesce peaks .
- Solvent Artifacts: Deuterated solvent interactions (e.g., DMSO-d₆) can shift signals. Compare spectra across solvents (CDCl₃ vs. DMSO-d₆) .
- Computational Validation: DFT calculations (e.g., Gaussian) predict NMR/IR spectra for comparison with experimental data .
What strategies optimize the synthetic yield of the compound while minimizing side products?
Level: Advanced
Answer:
- Design of Experiments (DoE): Screen parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions .
- Protecting Groups: Temporarily shield reactive sites (e.g., indole NH) during acetyl coupling to prevent unwanted alkylation .
- In Situ Monitoring: ReactIR or LC-MS tracks intermediate formation, enabling real-time adjustments to reaction stoichiometry .
What methodologies are recommended to elucidate the compound’s mechanism of action in biological systems?
Level: Advanced
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding affinities for kinase or GPCR targets, guided by the indole and pyrazine moieties’ π-π stacking potential .
- In Vitro Assays:
- Kinase Inhibition: Screen against a panel (e.g., EGFR, BRAF) using ADP-Glo™ assays .
- Cellular Uptake: Fluorescent tagging (e.g., BODIPY) with confocal microscopy to assess membrane permeability .
- Metabolic Stability: LC-MS/MS profiles in liver microsomes identify major metabolites and degradation pathways .
How can researchers address low solubility in aqueous buffers during in vitro studies?
Level: Advanced
Answer:
- Co-Solvent Systems: Use DMSO (≤0.1%) with cyclodextrins (e.g., HP-β-CD) to enhance solubility without cytotoxicity .
- Prodrug Design: Introduce phosphate or PEG groups at the pyrazine-carbonitrile site for transient hydrophilicity .
- Nanoformulation: Encapsulate in liposomes (size: 100–200 nm) via thin-film hydration, achieving >90% encapsulation efficiency .
What are the critical considerations for designing SAR studies on this compound?
Level: Advanced
Answer:
- Core Modifications: Vary substituents on the indole (e.g., halogenation at C5) and pyrazine (e.g., replacing CN with CF₃) to assess potency .
- Stereochemistry: Synthesize enantiomers (if chiral centers exist) and compare activity via IC₅₀ in dose-response assays .
- Bioisosteres: Replace the piperidine ring with morpholine or azetidine to evaluate ring size impact on target binding .
How should researchers validate target engagement in cellular models?
Level: Advanced
Answer:
- CETSA (Cellular Thermal Shift Assay): Heat-shock treated lysates are analyzed via Western blot to confirm target protein stabilization .
- BRET (Bioluminescence Resonance Energy Transfer): Monitor real-time interactions between the compound and luciferase-tagged receptors .
- CRISPR Knockout: Generate target gene KO cell lines; loss of compound efficacy confirms on-target activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
